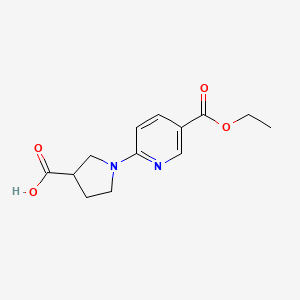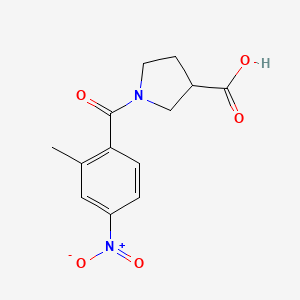![molecular formula C15H18N2O2S B7569135 N-[1-(4-propan-2-yloxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7569135.png)
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1,3-thiazole-4-carboxamide, commonly known as PTEC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. PTEC is a thiazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of PTEC is not fully understood, but it is believed to act through multiple pathways. PTEC has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and induce apoptosis by activating caspase enzymes. In cardiovascular research, PTEC has been found to activate potassium channels and induce vasodilation. In neuroscience research, PTEC has been shown to enhance synaptic plasticity and improve memory.
Biochemical and Physiological Effects:
PTEC has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antiplatelet effects. PTEC has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in animal models. PTEC has also been found to inhibit platelet aggregation and reduce thrombus formation in animal models.
实验室实验的优点和局限性
PTEC has several advantages for lab experiments, including its stability, solubility, and low toxicity. PTEC has been shown to be stable under different storage conditions and can be easily dissolved in various solvents. However, PTEC has some limitations, including its high cost and limited availability. PTEC is a relatively new compound, and its synthesis requires specialized equipment and expertise.
未来方向
There are several future directions for PTEC research, including the development of PTEC analogs with improved pharmacological properties, the investigation of PTEC's potential applications in other fields, and the elucidation of its mechanism of action. PTEC analogs with improved pharmacological properties could be developed by modifying the chemical structure of PTEC to enhance its efficacy and reduce its toxicity. The investigation of PTEC's potential applications in other fields, such as infectious diseases and metabolic disorders, could provide new insights into its pharmacological properties. The elucidation of PTEC's mechanism of action could provide a better understanding of its biochemical and physiological effects and could lead to the development of new therapeutic agents.
合成方法
PTEC can be synthesized using different synthetic methods, including the reaction of 4-(2-bromoethoxy)benzaldehyde with thiourea in the presence of a base, the reaction of 4-(2-bromoethoxy)benzaldehyde with thiosemicarbazide in the presence of a base, and the reaction of 4-(2-bromoethoxy)benzaldehyde with 2-aminothiazole in the presence of a base. These methods have been optimized to obtain high yields of PTEC with good purity.
科学研究应用
PTEC has been widely used in scientific research due to its potential applications in various fields, including cancer research, cardiovascular research, and neuroscience research. PTEC has been shown to possess anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells. In cardiovascular research, PTEC has been found to exhibit vasodilatory effects and reduce blood pressure in animal models. In neuroscience research, PTEC has been shown to enhance cognitive function and improve memory in animal models.
属性
IUPAC Name |
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10(2)19-13-6-4-12(5-7-13)11(3)17-15(18)14-8-20-9-16-14/h4-11H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWUQIVUNGELJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C)NC(=O)C2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(2,4-Dimethylphenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569062.png)


![1-[2-(3,4-Difluorophenyl)sulfanylacetyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569070.png)


![1-[(4-Pyrazol-1-ylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569088.png)
![1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569090.png)
![4-O-[2-(2,4-dichlorophenyl)-2-oxoethyl] 1-O-ethyl (E)-but-2-enedioate](/img/structure/B7569108.png)
![3-amino-N-[2-(4-fluorophenoxy)ethyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B7569114.png)
![3-[[Benzyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7569129.png)
![N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7569142.png)

![(5-Fluoro-2-methylphenyl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7569152.png)
